molecular formula C13H13ClN4O3S2 B4089883 3-[(4-Chlorophenyl)sulfonylamino]-2-pyrimidin-2-ylsulfanylpropanamide

3-[(4-Chlorophenyl)sulfonylamino]-2-pyrimidin-2-ylsulfanylpropanamide

Cat. No.: B4089883
M. Wt: 372.9 g/mol
InChI Key: ANVMOWJHRMEYNA-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfonylamino]-2-pyrimidin-2-ylsulfanylpropanamide is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfonylamino group, and a pyrimidinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfonylamino]-2-pyrimidin-2-ylsulfanylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-mercaptopyrimidine in the presence of a base to form an intermediate. This intermediate is then reacted with 3-aminopropanoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfonylamino]-2-pyrimidin-2-ylsulfanylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfonylamino]-2-pyrimidin-2-ylsulfanylpropanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfonylamino]-2-pyrimidin-2-ylsulfanylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives
  • 4-[(4-Chlorophenyl)sulfonyl]phenyl derivatives
  • 4-[(4-Chlorophenyl)sulfonyl]quinoxaline derivatives

Uniqueness

3-[(4-Chlorophenyl)sulfonylamino]-2-pyrimidin-2-ylsulfanylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylamino]-2-pyrimidin-2-ylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3S2/c14-9-2-4-10(5-3-9)23(20,21)18-8-11(12(15)19)22-13-16-6-1-7-17-13/h1-7,11,18H,8H2,(H2,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVMOWJHRMEYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SC(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-Chlorophenyl)sulfonylamino]-2-pyrimidin-2-ylsulfanylpropanamide
Reactant of Route 2
3-[(4-Chlorophenyl)sulfonylamino]-2-pyrimidin-2-ylsulfanylpropanamide
Reactant of Route 3
3-[(4-Chlorophenyl)sulfonylamino]-2-pyrimidin-2-ylsulfanylpropanamide
Reactant of Route 4
3-[(4-Chlorophenyl)sulfonylamino]-2-pyrimidin-2-ylsulfanylpropanamide
Reactant of Route 5
3-[(4-Chlorophenyl)sulfonylamino]-2-pyrimidin-2-ylsulfanylpropanamide
Reactant of Route 6
3-[(4-Chlorophenyl)sulfonylamino]-2-pyrimidin-2-ylsulfanylpropanamide

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